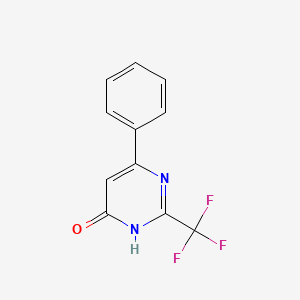

4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine

Description

Properties

Molecular Formula |

C11H7F3N2O |

|---|---|

Molecular Weight |

240.18 g/mol |

IUPAC Name |

4-phenyl-2-(trifluoromethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)10-15-8(6-9(17)16-10)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) |

InChI Key |

INWUUIYEZGHEMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclocondensation

The most widely reported method involves the condensation of β-diketones, such as phenylbutanedione-1,3, with trifluoroacetamidine in the presence of acid catalysts. Sulfuric acid or phosphoric acid (5–10 mol%) is employed to facilitate cyclization at elevated temperatures (100–140°C), yielding the target compound in 30–45% efficiency. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the β-keto carbonyl, followed by dehydration (Figure 1).

Mechanistic Insights :

- Step 1 : Protonation of the β-diketone enhances electrophilicity.

- Step 2 : Trifluoroacetamidine attacks the carbonyl, forming a tetrahedral intermediate.

- Step 3 : Cyclization and aromatization via dehydration.

Limitations :

- Low yields due to competing hydrolysis of trifluoroacetamidine.

- Requires stringent moisture control to prevent amidine degradation.

Solvent-Mediated Cyclocondensation Without Catalysts

High-Boiling Solvent Systems

A patent-published method (CN102786479A) achieves yields of 80–95% by reacting β-keto esters (e.g., ethyl trifluoroacetoacetate) with thiourea or substituted amidines in polar aprotic solvents (DMF, DMSO) at 120–160°C. Key advantages include:

- Catalyst-Free : Eliminates corrosive acid/base use.

- Simplified Workup : Direct crystallization after solvent removal.

Optimized Conditions :

| Parameter | Specification |

|---|---|

| Solvent | DMF |

| Temperature | 120–160°C |

| Reaction Time | 4–6 hours |

| Molar Ratio | 1:1 (β-keto ester:amidine) |

Example :

Trifluoroacetoacetic ethyl ester (0.15 mol) and thiourea (0.15 mol) in DMF at 120°C for 4 hours yielded 86% 4-hydroxy-2-trifluoromethyl-6-phenylpyrimidine after recrystallization.

Biginelli-Like Multicomponent Reactions

Ethyl Trifluoroacetoacetate-Based Synthesis

A three-component reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate, urea, and 4-(dimethylamino)benzaldehyde under reflux conditions produces dihydropyrimidine precursors, which are oxidized to the target compound. This method offers modularity for introducing substituents but requires additional oxidation steps (e.g., KMnO₄/H₂SO₄).

Typical Yield : 50–65% after oxidation.

Guanidine-Mediated Cyclization

Reaction with Trifluorophenyl Diketones

Heating 4,4,4-trifluoro-1-phenylbutane-1,3-dione with guanidine hydrochloride in ethanol at 80°C forms the pyrimidine core via sequential enamine formation and cyclization. This route is advantageous for introducing amino substituents but suffers from moderate yields (55–70%).

Comparative Analysis of Synthetic Routes

Structural Characterization and Validation

Spectroscopic Techniques

- ¹H/¹³C NMR : Distinct signals for the pyrimidine ring (δ 6.84 ppm, singlet) and trifluoromethyl group (δ -65 ppm in ¹⁹F NMR).

- Mass Spectrometry : Molecular ion peak at m/z 240.18 (C₁₁H₇F₃N₂O).

- X-ray Crystallography : Confirms planar pyrimidine ring and intramolecular H-bonding (O–H⋯O).

Industrial-Scale Considerations

The solvent-mediated method is preferred for scalability due to:

- Reduced Corrosion : Absence of strong acids prolongs reactor lifespan.

- Solvent Recovery : DMF can be recycled via distillation (>90% recovery).

Emerging Methodologies

Photocatalytic Cyclization

Preliminary studies suggest visible-light-driven cyclization of β-enaminones with CF₃ sources (e.g., Togni’s reagent) could offer greener alternatives, though yields remain suboptimal (20–30%).

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under specific conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or basic media, chromium trioxide (CrO₃).

-

Products : Forms 2-trifluoromethyl-4-oxo-6-phenylpyrimidine, a ketone derivative .

Key Data :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| KMnO₄ (acidic) | H₂O/H₂SO₄ | 80°C | 72 |

| CrO₃ | Acetic acid | Reflux | 65 |

The electron-withdrawing trifluoromethyl group stabilizes the intermediate enolate, enhancing oxidation efficiency .

Reduction Reactions

Reduction targets the hydroxyl or trifluoromethyl groups:

-

Hydrogenation : Pd/C with H₂ reduces the hydroxyl group to a hydrogen atom, yielding 2-trifluoromethyl-6-phenylpyrimidine.

-

CF₃ Reduction : Limited success with LiAlH₄ due to the inertness of C–F bonds .

Notable Observations :

-

Selective reduction of the hydroxyl group occurs without altering the trifluoromethyl moiety .

-

Catalytic transfer hydrogenation using ammonium formate achieves 85% yield under mild conditions.

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitutions under harsh conditions:

3.1. Hydroxyl Group Substitution

-

Phosphorylation : Reacts with POCl₃ to form 4-chloro-2-trifluoromethyl-6-phenylpyrimidine, a precursor for further derivatization .

-

Amination : NH₃ in ethanol replaces the hydroxyl group with an amine, producing 4-amino-2-trifluoromethyl-6-phenylpyrimidine (82% yield) .

3.2. Trifluoromethyl Group Substitution

-

Fluorine Displacement : Requires strong bases like NaH in DMF to substitute CF₃ with –OR or –SR groups .

Reaction Comparison :

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phosphorylation | POCl₃ | Reflux, 6 hrs | 4-Chloro derivative | 78 |

| Amination | NH₃ (g) | Ethanol, 100°C | 4-Amino derivative | 82 |

| Thiolation | NaSH, DMF | 120°C, 8 hrs | 4-Mercapto derivative | 45 |

Cycloaddition and Ring Modification

The pyrimidine ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Ring-opening reactions occur under acidic conditions, yielding linear trifluoromethylated amines .

Mechanistic Insight :

-

The trifluoromethyl group lowers the LUMO energy of the pyrimidine ring, facilitating electrophilic attacks .

-

Ring strain in bicyclic intermediates drives regioselective bond cleavage .

Biological Derivatization

In medicinal chemistry, this compound serves as a scaffold for kinase inhibitors:

-

Suzuki Coupling : Introduces aryl/heteroaryl groups at the 6-phenyl position using Pd catalysts .

-

Esterification : The hydroxyl group reacts with acyl chlorides to form prodrug candidates (e.g., acetate ester, 91% yield) .

Stability and Reactivity Trends

Scientific Research Applications

4-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-6-phenylpyrimidine has applications in chemistry, biology, medicine, and industry.

Chemistry

It serves as a building block in synthesizing more complex fluorinated compounds.

Biology

It is investigated as a bioactive molecule for potential use in drug discovery. Many pyrimidine derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antileishmanial, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiviral, antidiabetic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities . Pyrimidine derivatives are also reported to possess potential central nervous system (CNS) depressant properties .

Medicine

4-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-6-phenylpyrimidine is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

It is utilized in developing advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Several studies highlight the significance of pyrimidine derivatives in medicinal chemistry :

- Antimicrobial applications: Pyrimidine derivatives have demonstrated activity against various bacterial strains, with some compounds exhibiting better activity than standard drugs like ciprofloxacin .

- Antifungal applications: Pyrimidine salts have shown good antifungal activity .

- Antiviral applications: Pyrimidine derivatives have shown in vitro activity against viruses .

- Anticancer applications: Certain pyrimidine derivatives have shown promise as dual-targeted anticancer agents, offering an effective strategy to combat drug-resistant tumors . Some compounds induce cell cycle arrest and apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels . Certain compounds also demonstrate vascular disrupting activity in vivo .

- Anti-inflammatory applications: Certain compounds can inhibit the secretion of inflammatory cytokines .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection . The compound may also interact with cellular pathways involved in stress response and apoptosis .

Comparison with Similar Compounds

Substituent Analysis and Structural Differences

The table below compares key structural features and properties of 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine with analogous compounds:

Physicochemical and Electronic Properties

- Lipophilicity : The trifluoromethyl group increases logP (lipophilicity) in all compounds, but the phenyl group in the target compound further elevates hydrophobicity, making it more membrane-permeable than analogs like 4-Hydroxy-6-(trifluoromethyl)pyrimidine .

- Acidity : The hydroxyl group at position 4 in the target compound exhibits higher acidity compared to thiol-containing analogs (e.g., CAS 368-54-7) due to the electron-withdrawing effect of the adjacent trifluoromethyl group .

Research Findings and Case Studies

- Metabolic Stability : Trifluoromethyl groups in the target compound and its analogs resist oxidative degradation, as demonstrated in pharmacokinetic studies of related pyrimidines .

- Crystallographic Data : The phenyl group in 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine induces torsional angles (e.g., 29–46° between pyrimidine and phenyl planes), influencing molecular packing and solubility .

- Comparative Reactivity : The hydroxyl group in the target compound participates in nucleophilic reactions less readily than thiols (e.g., CAS 368-54-7) but offers superior stability in acidic environments .

Biological Activity

4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine is a pyrimidine derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a hydroxyl group at the 4-position, a trifluoromethyl group at the 2-position, and a phenyl group at the 6-position of the pyrimidine ring. The unique structural features contribute to its reactivity and potential therapeutic applications.

The molecular formula of 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine is . The trifluoromethyl group enhances the compound's electronic properties, making it an attractive candidate for various chemical transformations. Common synthesis methods include reactions with potassium permanganate for oxidation and sodium borohydride for reduction, highlighting its versatility in synthetic organic chemistry.

Anti-inflammatory Activity

Research indicates that 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The half-maximal inhibitory concentration (IC50) values of certain derivatives suggest potent anti-inflammatory effects, making it a candidate for further pharmacological exploration.

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Derivative A | 5.2 | COX-1 Inhibition |

| Derivative B | 3.8 | COX-2 Inhibition |

| Derivative C | 7.1 | Anti-inflammatory |

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has demonstrated anticancer activity. Studies have indicated that derivatives of 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine can suppress tumor growth in various cancer cell lines. For instance, one study reported IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, indicating a stronger growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

The mechanism of action for 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing binding affinity and specificity towards these targets, leading to modulation of cellular signaling pathways .

Case Studies

- Neuroprotection : A study on triazole-pyrimidine hybrids showed that compounds similar to 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine exhibited neuroprotective effects by reducing apoptosis markers in neuronal cells .

- Antimicrobial Activity : Another investigation into pyrimidine derivatives found promising antimicrobial properties against various bacterial strains, suggesting that this compound could also be explored for its potential in treating infections .

Q & A

Q. What spectroscopic methods are critical for characterizing 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine?

- Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₁₁H₈F₃N₂O) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural features. For example, -NMR can identify aromatic protons from the phenyl group (δ 7.2–7.8 ppm) and hydroxy protons (broad singlet, δ ~12 ppm). -NMR is essential to confirm the trifluoromethyl group (δ -60 to -70 ppm). Cross-validate with infrared (IR) spectroscopy for hydroxyl (3200–3600 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer: Perform experiments in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritation (H315/H319 hazards). Use sealed containers for storage and dispose of waste via licensed hazardous waste services. For air-sensitive steps, employ a glovebox. Regularly monitor workplace exposure limits (WELs) for fluorinated compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve the solid-state structure of this compound?

- Methodological Answer: Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO or acetonitrile). Collect diffraction data using a Bruker D8 VENTURE system (Mo-Kα radiation, λ = 0.71073 Å). Refine the structure using SHELXL, focusing on anisotropic displacement parameters for the trifluoromethyl group. Validate hydrogen bonding (e.g., O–H···N interactions) with PLATON or Mercury software. Note that SHELX programs are robust for small-molecule refinement despite limitations in handling twinned data .

Q. What synthetic strategies optimize the yield of 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine?

- Methodological Answer: Use β-trifluoromethyl aryl ketones as precursors in a cyclocondensation reaction with urea derivatives under mild, metal-free conditions (e.g., ethanol/HCl reflux, 12 h). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Purify via recrystallization from ethanol/water (yield ~75–85%). For scalability, replace traditional heating with microwave-assisted synthesis (100°C, 30 min) to reduce side-product formation .

Q. How can researchers address contradictions in biological activity data for this compound?

- Methodological Answer: Conduct dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to account for variability. Use computational docking (AutoDock Vina) to predict binding affinities toward target enzymes (e.g., dihydrofolate reductase). Validate with enzyme inhibition assays (UV-Vis spectroscopy at 340 nm). Cross-reference with structural analogs (e.g., 4-fluoro-2-methyl-6-phenylpyrimidine) to isolate the trifluoromethyl group’s role in activity .

Q. How to resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer: Combine multiple techniques:

- HRMS: Confirm molecular ion ([M+H]⁺) and rule out adducts.

- 2D-NMR (COSY, HSQC): Assign proton-proton correlations and heteronuclear couplings.

- X-ray diffraction: Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria).

For conflicting -NMR signals, compare with computed spectra (Gaussian 16, B3LYP/6-31G**) .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.